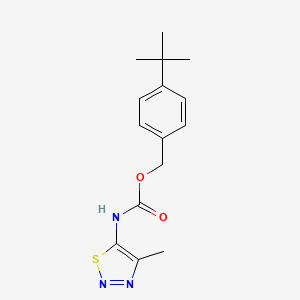

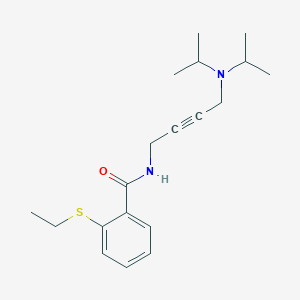

![molecular formula C14H13NO2 B2520601 4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol CAS No. 1146296-45-8](/img/structure/B2520601.png)

4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

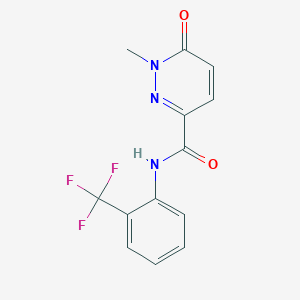

4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol, also known as BHMP, is a chemical compound that has generated immense interest in scientific research due to its potential as a therapeutic agent in various applications. It has a molecular formula of C14H13NO2 and a molecular weight of 227.263 .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction of aminophenol derivatives with 4-(benzyloxy)-2-hydroxybenzaldehyde . The Schiff base ligands are obtained from this reaction and are well characterized by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of BHMP includes a benzyl group attached to the 4-position of a phenol ring, and a hydroxyimino methyl group attached to the 2-position . The molecule is likely to exist in different tautomeric forms due to the presence of the hydroxyimino group .Scientific Research Applications

Detection of Iodide Ions

An electrochemical sensor based on this compound was developed for the detection of iodide anions . The sensor showed high sensitivity for the detection of I−, with the absorption intensity changing due to the formation of a complex . This sensor could be used for water quality monitoring .

Antimicrobial Activity

Some derivatives of this compound have shown promising effects against Gram-positive and Gram-negative bacteria and fungi . This suggests potential applications in the development of new antimicrobial agents .

Synthesis of Isoxazolines

Oxime radicals, which can be generated from oximes like “5-Benzyl-2-hydroxy-benzaldehyde oxime”, have been used in the synthesis of functionalized isoxazolines . This represents a robust and general approach to the synthesis of these compounds .

Oxidative Cyclization

Oxime radicals, such as those derived from “5-Benzyl-2-hydroxy-benzaldehyde oxime”, have been used in oxidative cyclization reactions . These reactions can involve either C–H bond cleavage or double C=C bond cleavage .

Beckmann Rearrangement

Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide . This reaction can be catalyzed by nickel salts or photocatalyzed by BODIPY .

Generation of Iminoxyl Radicals

Iminoxyl radicals, which can be generated from oximes like “5-Benzyl-2-hydroxy-benzaldehyde oxime”, have been used in various selective reactions of oxidative cyclization, functionalization, and coupling .

Treatment of Diabetes

Some derivatives of this compound have been suggested for the treatment of diabetes or related diseases .

Future Directions

properties

IUPAC Name |

4-benzyl-2-[(E)-hydroxyiminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14-7-6-12(9-13(14)10-15-17)8-11-4-2-1-3-5-11/h1-7,9-10,16-17H,8H2/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPKWDDMYKZGFV-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)

![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)

![(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2520537.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)